![molecular formula C8H17N B2512419 4-Ethylazepane CAS No. 55573-43-8](/img/structure/B2512419.png)
4-Ethylazepane
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Overview
Description
4-Ethylazepane is a chemical compound with the empirical formula C8H17N . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 4-Ethylazepane is 127.23 . The SMILES string representation is CCC1CCCNCC1
. The InChI key is TVTNCZUWGNRIOC-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
4-Ethylazepane is a solid substance . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available.
Scientific Research Applications
Supramolecular Chemistry and Host-Guest Interactions
Azepanes participate in host-guest chemistry due to their ability to form inclusion complexes. Researchers investigate their interactions with other molecules, such as cyclodextrins or crown ethers. 4-Ethylazepane can act as a host molecule, encapsulating guest species within its cavity.
These applications highlight the versatility of 4-ethylazepane in various scientific fields. Keep in mind that further research and experimentation are essential to fully explore its potential across these domains . If you need additional information or have any other requests, feel free to ask!
Safety and Hazards
properties
IUPAC Name |
4-ethylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-8-4-3-6-9-7-5-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTNCZUWGNRIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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